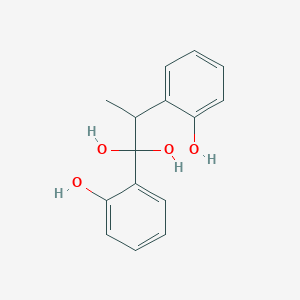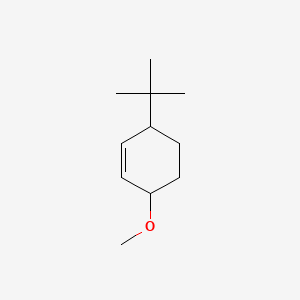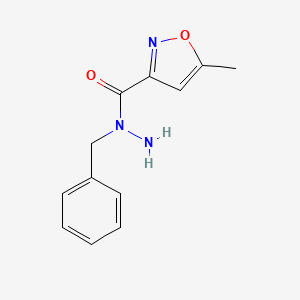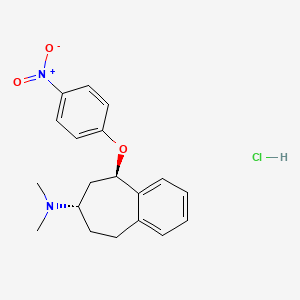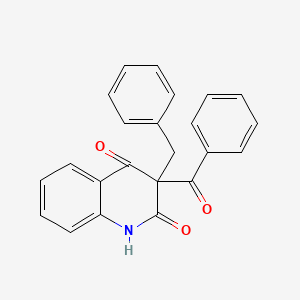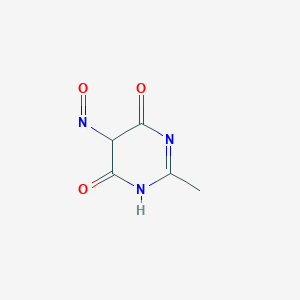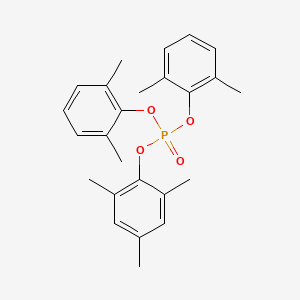![molecular formula C20H19N2O3PS4 B14459746 Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate CAS No. 66559-39-5](/img/structure/B14459746.png)
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate is a complex organic compound that features a benzothiazole moiety, a sulfanyl group, and a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate typically involves the reaction of 2-mercaptobenzothiazole with ethylene oxide to form 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanol. This intermediate is then reacted with phosphorus trichloride and acetylene to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate undergoes various chemical reactions, including:
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Phosphonate esters or amides
Applications De Recherche Scientifique
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems . These interactions can lead to the disruption of cellular processes, making the compound effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethanol
- 2-(1,3-Benzothiazol-2-ylthio)acetic acid
- 1,3-Benzothiazol-2-ylmethylamine
Uniqueness
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate is unique due to the presence of both the benzothiazole and phosphonate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it versatile for multiple applications .
Propriétés
Numéro CAS |
66559-39-5 |
|---|---|
Formule moléculaire |
C20H19N2O3PS4 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
2-[2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy-ethenylphosphoryl]oxyethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H19N2O3PS4/c1-2-26(23,24-11-13-27-19-21-15-7-3-5-9-17(15)29-19)25-12-14-28-20-22-16-8-4-6-10-18(16)30-20/h2-10H,1,11-14H2 |
Clé InChI |
PRXBBODXQDTOSF-UHFFFAOYSA-N |
SMILES canonique |
C=CP(=O)(OCCSC1=NC2=CC=CC=C2S1)OCCSC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphane](/img/structure/B14459667.png)
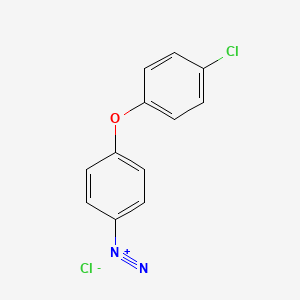
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
